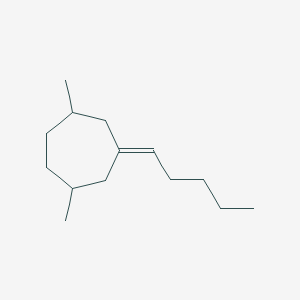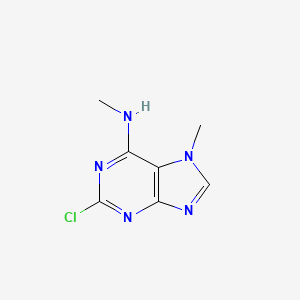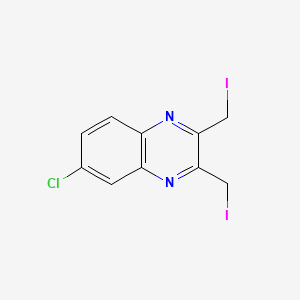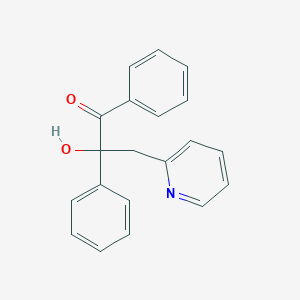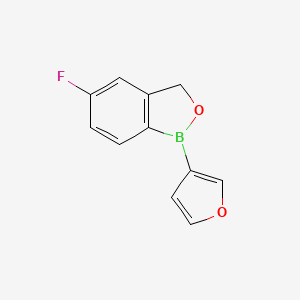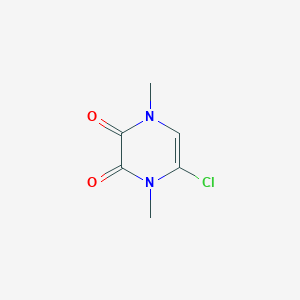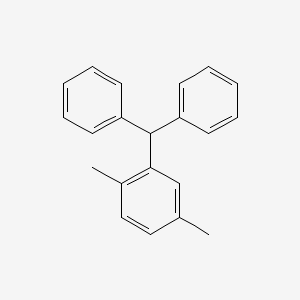
2-(Diphenylmethyl)-1,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diphenylmethyl)-1,4-dimethylbenzene is an organic compound characterized by a benzene ring substituted with two methyl groups and a diphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-1,4-dimethylbenzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzyl chloride and 1,4-dimethylbenzene (p-xylene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods utilize microreactors to ensure precise control over reaction conditions, leading to higher purity and reduced production costs .
化学反应分析
Types of Reactions
2-(Diphenylmethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position, using reagents like sodium ethoxide (NaOEt) or sodium amide (NaNH2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOEt or NaNH2 in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
2-(Diphenylmethyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(Diphenylmethyl)-1,4-dimethylbenzene involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Diphenylmethane: Similar in structure but lacks the additional methyl groups.
1,4-Dimethylbenzene (p-xylene): Similar in structure but lacks the diphenylmethyl group.
Benzyl chloride: Contains the benzyl group but lacks the methyl substitutions on the benzene ring.
Uniqueness
2-(Diphenylmethyl)-1,4-dimethylbenzene is unique due to the presence of both the diphenylmethyl and methyl groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
7249-83-4 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC 名称 |
2-benzhydryl-1,4-dimethylbenzene |
InChI |
InChI=1S/C21H20/c1-16-13-14-17(2)20(15-16)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3 |
InChI 键 |
ZBGWWTXKHFXXRT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


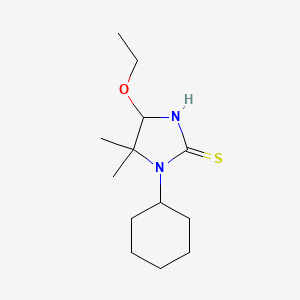
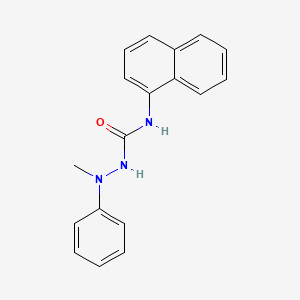
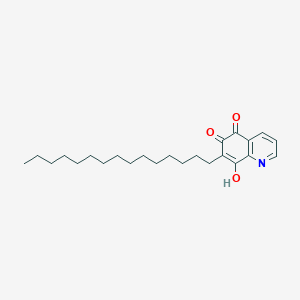
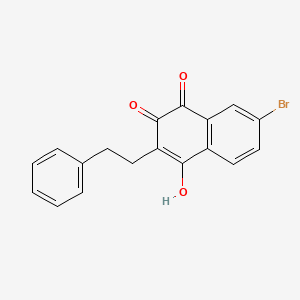
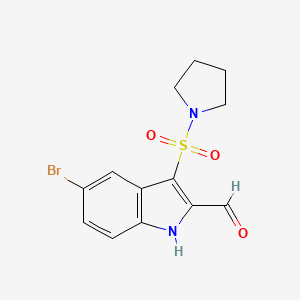
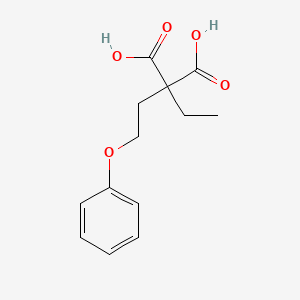
![4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
